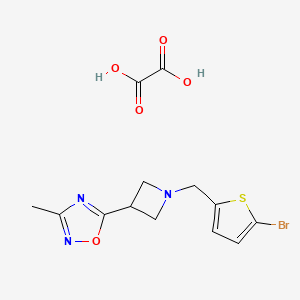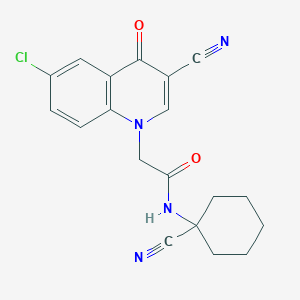
2-(6-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(1-cyanocyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(1-cyanocyclohexyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CC-5013, lenalidomide, or Revlimid, and it belongs to the class of immunomodulatory drugs (IMiDs).
Mechanism of Action
The exact mechanism of action of CC-5013 is not fully understood, but it is believed to act by modulating the immune system and inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
CC-5013 has been shown to have various biochemical and physiological effects, including the modulation of immune cell function, inhibition of angiogenesis, and induction of apoptosis in cancer cells. The compound has also been shown to reduce inflammation and improve the symptoms of autoimmune disorders.
Advantages and Limitations for Lab Experiments
CC-5013 has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to modulate the immune system and inhibit angiogenesis. However, the compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for the research on CC-5013, including the development of new formulations and delivery methods, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and safety profile of the compound in different patient populations.
In conclusion, CC-5013 is a promising compound with potential applications in the treatment of various diseases. Its immunomodulatory, anti-inflammatory, and anti-angiogenic properties make it a valuable candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and determine its optimal dosing and safety profile.
Synthesis Methods
The synthesis method of CC-5013 involves the reaction of 6-chloro-3-cyano-4-oxoquinoline with N-(1-cyanocyclohexyl)acetamide in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to form the final product.
Scientific Research Applications
CC-5013 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to have immunomodulatory, anti-inflammatory, and anti-angiogenic properties, which make it a promising candidate for the development of new therapies.
properties
IUPAC Name |
2-(6-chloro-3-cyano-4-oxoquinolin-1-yl)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-4-5-16-15(8-14)18(26)13(9-21)10-24(16)11-17(25)23-19(12-22)6-2-1-3-7-19/h4-5,8,10H,1-3,6-7,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUFHLLEXMNIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(1-cyanocyclohexyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

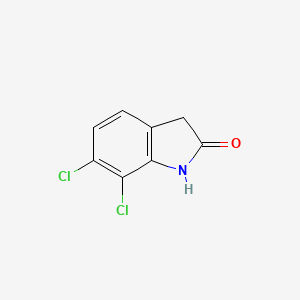
![(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid](/img/structure/B2812927.png)
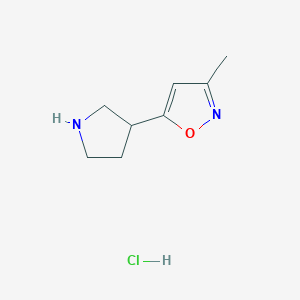
![[4-(1-Ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine;methanol](/img/no-structure.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2812931.png)

![N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812934.png)
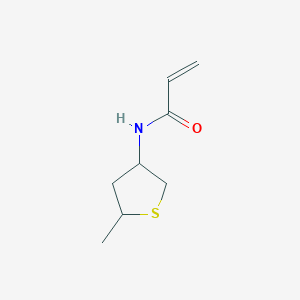
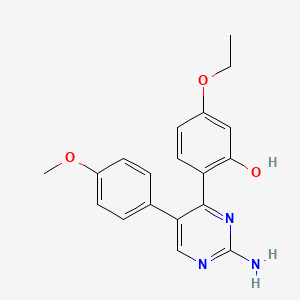
![2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812939.png)

